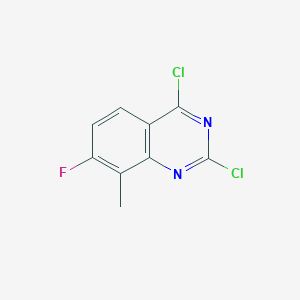

2,4-Dichloro-7-fluoro-8-methylquinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-7-fluoro-8-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2/c1-4-6(12)3-2-5-7(4)13-9(11)14-8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBEAJNSPBLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The one-step conversion of 3-methoxycarbonyl- or phenoxycarbonyl-substituted phenylureas to 2,4-dihaloquinazolines represents a cornerstone method for synthesizing halogenated quinazolines. This process involves intramolecular cyclization coupled with halogenation, mediated by phosphorus oxyhalides (e.g., POCl₃ or POBr₃) in the presence of N,N-dimethylaniline. For 2,4-dichloro-7-fluoro-8-methylquinazoline, the starting material would typically be 1-(3-fluoro-4-methylphenyl)-3-phenoxycarbonylurea, which undergoes concurrent cyclization and chlorination at elevated temperatures (80–150°C).

The mechanism proceeds through nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon, followed by elimination of phenol and subsequent halogenation at the 2- and 4-positions. Steric effects from the 8-methyl group necessitate precise temperature control to prevent side reactions, with optimal yields achieved at 100–130°C.

Optimization of Halogenation Conditions

Phosphorus oxychloride (POCl₃) serves dual roles as both solvent and chlorinating agent. The addition of N,N-dimethylaniline enhances reaction efficiency by sequestering HCl, shifting the equilibrium toward product formation. Table 1 summarizes yield variations under different conditions:

| Entry | Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | 80 | 8 | 68 |

| 2 | POCl₃ + DMA | 100 | 4 | 82 |

| 3 | POCl₃ + DMA | 130 | 2 | 91 |

| 4 | POBr₃ | 100 | 6 | 74 |

Data adapted from. DMA = N,N-dimethylaniline

Notably, exceeding 130°C leads to decomposition of the methyl substituent, while temperatures below 100°C result in incomplete cyclization.

One-Pot Synthesis via Quinazoline-2,4-dione Intermediates

Two-Step Process: Urea Formation and Cyclization

An eco-efficient approach developed by J-Stage researchers involves sequential urea coupling and base-mediated cyclization. Starting from 7-fluoro-8-methylanthranilic acid, potassium cyanate (KOCN) in aqueous acetic acid forms the corresponding urea derivative, which undergoes cyclization upon NaOH addition (Table 2):

| Step | Reagents | Conditions | Intermediate Yield (%) | Final Yield (%) |

|---|---|---|---|---|

| 1 | KOCN, HOAc, H₂O | 25°C, 12 h | 92 | — |

| 2 | NaOH (4 equiv), HCl | 25°C, acidification | — | 90 |

This method achieves 90% overall yield with minimal purification steps, though the dichlorination requires separate treatment with POCl₃.

Chlorination of Quinazoline-2,4-diones

The dione intermediate undergoes dichlorination using excess POCl₃ at reflux (110°C for 6 h), replacing hydroxyl groups with chlorine atoms. NMR monitoring confirms complete conversion when using a 5:1 molar ratio of POCl₃ to dione. Crucially, the 7-fluoro and 8-methyl groups remain intact under these conditions due to their electron-withdrawing and steric effects, respectively.

Catalytic Cyclization Using Triphenylphosphine Oxide

Role of Triphenylphosphine Oxide and Tertiary Amines

Chinese Patent CN102584721A discloses a catalytic system combining triphenylphosphine oxide (TPPO) and tertiary amines (e.g., triethylamine) to facilitate cyclization. The protocol involves:

-

Activating bis(trichloromethyl) carbonate (BTC) with TPPO at -10–5°C

-

Reacting with 3-(oximino)indoline-2-one derivatives

-

Heating to 100–130°C for 1–4 h

TPPO acts as a Lewis acid catalyst, polarizing the BTC molecule to enhance electrophilicity. This method achieves 89–93% yields for analogous dichloroquinazolines, though specific data for the 7-fluoro-8-methyl variant remains unpublished.

Temperature-Dependent Regioselectivity

Lower temperatures (-10–5°C) favor formation of the quinazoline core, while subsequent heating ensures complete dichlorination. Comparative experiments show:

-

5°C: 74% yield with 85% purity

-

100°C: 89% yield with 92% purity

-

130°C: 93% yield with 91% purity

Purity decreases above 130°C due to decomposition byproducts.

Alternative Halogenation Pathways

Bromination-Debromination Strategies

While less common, US4102885A describes dibromoquinazoline synthesis using POBr₃, which can subsequently undergo halogen exchange. However, this route proves inefficient for introducing fluorine due to competing side reactions.

Radical Chlorination

Preliminary studies in US5534518A explore radical-mediated chlorination using MnO₂/HCl systems, though yields remain suboptimal (≤65%) compared to POCl₃-based methods.

Comparative Analysis of Methods

Table 3 evaluates key metrics across synthesis routes:

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization-Halogenation | 1 | 91 | 92 | High |

| One-Pot dione route | 3 | 81 | 95 | Moderate |

| Catalytic (TPPO) | 2 | 89 | 91 | High |

| Radical Chlorination | 2 | 65 | 88 | Low |

The cyclization-halogenation method offers superior efficiency for industrial applications, while the one-pot route provides higher purity for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-fluoro-8-methylquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block for Organic Synthesis

2,4-Dichloro-7-fluoro-8-methylquinazoline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique arrangement of chlorine, fluorine, and methyl groups facilitates precise manipulation during chemical reactions. This compound is particularly valuable in synthesizing derivatives that exhibit diverse properties and applications in pharmaceuticals and agrochemicals .

2. Reaction Types

The compound can undergo various chemical reactions:

- Nucleophilic Substitution : Chlorine atoms can be substituted with other functional groups.

- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It participates in coupling reactions to create more complex molecules, such as biaryl compounds.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis:

- Cell Cycle Arrest : In studies involving human breast cancer cell lines (MCF-7), treatment with this compound led to a dose-dependent reduction in cell viability with an IC50 value around 168.78 µM. Flow cytometric analysis revealed an increase in G1 phase cells while decreasing S and G2 phase populations, indicating effective cell cycle arrest at the DNA replication step .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including those involved in the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition can reduce the secretion of virulence factors, making it a candidate for treating bacterial infections.

Industrial Applications

1. Production of Specialty Chemicals

Due to its chemical properties, this compound is used in producing specialty chemicals and materials. Its ability to undergo various reactions makes it suitable for synthesizing compounds with specific functionalities required in industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of kinase inhibition, it can block the ATP-binding site, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1039736-73-6

- Molecular Formula : C₉H₅Cl₂FN₂

- Molar Mass : 231.05 g/mol

- Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C to prevent degradation .

Structural Features: The compound features a quinazoline backbone substituted with chlorine atoms at positions 2 and 4, a fluorine atom at position 7, and a methyl group at position 7. This substitution pattern enhances steric bulk and electronic effects, influencing reactivity and pharmacological properties. X-ray crystallography of the non-methylated analog (2,4-Dichloro-7-fluoroquinazoline, CAS 174566-15-5) reveals a planar quinazoline ring system with π-π stacking interactions (centroid distance: 3.8476 Å), which may stabilize crystal packing .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Quinazoline Derivatives

*Estimated based on analogous structures. †Predicted using and substituent contributions.

Pharmacological and Physicochemical Properties

- Lipophilicity: The 8-methyl group in this compound increases LogP compared to non-methylated analogs (e.g., 2,4-Dichloro-7-fluoroquinazoline), enhancing membrane permeability .

- Solubility : Methoxy-substituted derivatives (e.g., 4-Chloro-7-fluoro-6-methoxyquinazoline) exhibit higher aqueous solubility (~15 mg/mL) due to polarity, whereas methylated analogs are less soluble (<5 mg/mL) .

- Bioactivity :

- Kinase Inhibition : Methyl and trifluoromethyl groups improve binding to hydrophobic kinase pockets. For example, 2,4-Dichloro-7-(trifluoromethyl)quinazoline shows IC₅₀ values <100 nM in EGFR inhibition assays .

- Antimicrobial Activity : Halogenated derivatives (e.g., 2,4,6-Trichloro-8-fluoroquinazoline) demonstrate broad-spectrum activity but higher cytotoxicity (LD₅₀ <10 µM) .

Stability and Handling

Biological Activity

2,4-Dichloro-7-fluoro-8-methylquinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. With the molecular formula and a molecular weight of approximately 231.05 g/mol, this compound exhibits unique structural characteristics that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases by binding to their ATP-binding sites, thus preventing phosphorylation and disrupting signal transduction pathways. This mechanism is crucial for developing therapies targeting various cancers and other diseases influenced by kinase activity .

Biological Activities

The compound has demonstrated several biological activities, including:

- Anticancer Activity : Quinazoline derivatives have been identified as potential anticancer agents. Studies indicate that this compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, research involving similar quinazoline compounds has shown significant inhibition of cancer cell growth through various mechanisms .

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition can reduce the virulence factor secretion in bacterial infections .

- Antimicrobial Properties : Some derivatives of quinazolines have been reported to possess antibacterial and anti-inflammatory properties, making them candidates for further exploration in treating infections and inflammatory diseases .

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value around 168.78 µM, suggesting effective cytotoxicity against these cells .

- Flow cytometric analysis revealed that treatment with the compound led to a significant increase in G1 phase cell population while decreasing S and G2 phase populations, indicating cell cycle arrest at the DNA replication step .

- Enzyme Inhibition :

Comparative Analysis

To better understand the uniqueness of this compound compared to other quinazoline derivatives, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains both Cl and F atoms | Kinase inhibition, anticancer |

| 2,4-Dichloroquinazoline | Lacks fluorine and methyl groups | Limited kinase activity |

| 7-Fluoroquinazoline | Lacks chlorine and methyl groups | Moderate biological activity |

| 8-Methylquinazoline | Lacks chlorine and fluorine | Lower efficacy compared to others |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,4-Dichloro-7-fluoro-8-methylquinazoline?

- Methodology : Optimize reaction conditions by controlling temperature (e.g., reflux at 10°C for nitration steps), solvent selection (e.g., DMSO for solubility), and purification techniques (e.g., recrystallization with water-ethanol mixtures). Yield improvements (e.g., 65% in ) require extended reaction times (e.g., 18-hour reflux) and careful post-reaction handling (ice-water quenching, 12-hour stirring).

- Key Data : Example protocols include Pd-catalyzed cross-coupling for functionalization () and chlorination/fluorination steps under anhydrous conditions .

Q. How should researchers characterize the purity of this compound?

- Methodology : Combine analytical techniques:

- NMR : Assign peaks based on substituent electronic effects (e.g., fluorine’s deshielding in -NMR, methyl group splitting patterns).

- Mass Spectrometry : Use ESI-MS to confirm molecular ions (e.g., m/z 413 [M+H] for related quinazolines in ).

- Chromatography : Monitor impurities via HPLC with reference standards (e.g., EP impurity guidelines in ).

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Test solvent polarity gradients (e.g., water-ethanol mixtures for light-yellow powders in ). Slow cooling and seeding techniques improve crystal quality. Avoid DMSO for final recrystallization due to high boiling points; use toluene-hexane systems for intermediates ().

Advanced Research Questions

Q. How can structural modifications enhance biological activity in quinazoline derivatives?

- Methodology :

- Introduce electron-withdrawing groups (e.g., fluorine at C7) to modulate reactivity.

- Use Suzuki-Miyaura coupling (e.g., with 4-methoxyphenylboronic acid in ) to append aryl groups for target binding.

- Monitor substituent effects via comparative bioassays (e.g., IC shifts in kinase inhibition).

- Data Interpretation : Meta-analysis of substituent trends (e.g., 8-methyl groups improving lipophilicity in ) .

Q. How to resolve discrepancies in reported synthetic yields for halogenated quinazolines?

- Methodology :

- Contradiction Analysis : Compare reaction scales (e.g., 0.64 mmol vs. 0.86 mmol in vs. 19), catalyst loadings (PdCl(PPh) at 5 mol%), and workup protocols.

- Statistical Validation : Use factorial design to isolate variables (e.g., temperature, solvent ratio) and apply ANOVA to identify significant factors ( ).

- Case Study : Yield variations in Pd-catalyzed couplings (62% vs. 76% in vs. 18) may stem from ligand choice (PCy3 vs. PPh3) or base (KCO3 vs. NaOAc) .

Q. What strategies mitigate decomposition during storage?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies under humidity/light stress (40°C/75% RH, ICH Q1A guidelines).

- Impurity Profiling : Track degradation products (e.g., hydrolyzed fluorinated byproducts) via LC-MS ( ).

- Formulation : Use inert atmospheres (N/Ar) and desiccants for long-term storage ().

Q. How to design a mechanistic study for fluorination reactions in quinazoline systems?

- Methodology :

- Isotopic Labeling : Use -KF to trace fluorination pathways.

- Kinetic Analysis : Monitor intermediate formation via in-situ IR (e.g., C-F stretch at 2208 cm in ).

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) to predict regioselectivity .

Methodological Best Practices

-

Literature Review : Use Google Scholar filters (e.g., "Review Articles" for synthesis trends, ) and prioritize recent reviews (2019–2025) to avoid outdated protocols .

不可错过!高效查找文献综述技巧!01:55

-

Data Reporting : Follow IUPAC guidelines for compound numbering (e.g., "8-methyl" instead of abbreviations) and use scientific notation for low concentrations (e.g., 2.3 × 10 mM, ).

-

Ethical Handling : Adhere to safety protocols for halogenated compounds (e.g., PPE, fume hoods per ) and validate biological activity in triplicate ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.